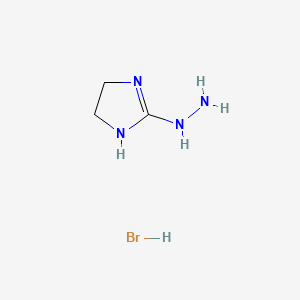

2-Hydrazino-2-imidazoline hydrobromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4,5-dihydro-1H-imidazol-2-ylhydrazine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N4.BrH/c4-7-3-5-1-2-6-3;/h1-2,4H2,(H2,5,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJRJVVSABWXKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80204544 | |

| Record name | 2-Hydrazino-delta-2-imidazoline hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55959-84-7 | |

| Record name | 2-Hydrazino-2-imidazoline hydrobromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55959-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydrazino-delta-2-imidazoline hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055959847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydrazino-delta-2-imidazoline hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydrazino-δ-2-imidazoline hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.456 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Hydrazino-2-imidazoline hydrobromide chemical properties

An In-Depth Technical Guide to 2-Hydrazino-2-imidazoline Hydrobromide for Researchers and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and synthetic organic chemistry, heterocyclic compounds serve as foundational scaffolds for the development of novel therapeutic agents. Among these, this compound is a versatile and highly reactive intermediate.[1] Its unique structure, featuring a reactive hydrazine group appended to an imidazoline ring, makes it an indispensable building block for creating diverse molecular architectures.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development. We will delve into its physicochemical characteristics, explore its utility in synthesizing bioactive molecules, and provide practical insights into its handling and safety.

Chemical Identity and Structural Elucidation

Systematically named 4,5-dihydro-1H-imidazol-2-ylhydrazine hydrobromide under IUPAC guidelines, this compound is a salt that enhances stability and solubility.[2] The core structure consists of a five-membered imidazoline ring, which imparts specific steric and electronic properties, and a nucleophilic hydrazine moiety that is the primary site of its chemical reactivity.[2]

Caption: Structure of this compound.

The presence of the hydrobromide salt significantly improves the compound's water solubility and handling characteristics compared to its free base form.[2] This is a common strategy in pharmaceutical chemistry to enhance the bioavailability and formulation properties of nitrogen-containing organic compounds.[2]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These characteristics are crucial for designing synthetic routes, developing purification methods, and ensuring proper storage and handling.

| Property | Value | Source(s) |

| CAS Number | 55959-84-7 | [1][3][4] |

| Molecular Formula | C₃H₈N₄ · HBr (or C₃H₉BrN₄) | [1][2][3][4] |

| Molecular Weight | 181.03 g/mol | [3] |

| Appearance | White to cream or pale grey crystalline powder/solid. | [1][2][4] |

| Melting Point | 180 - 187 °C | [1][2][4] |

| Solubility | Excellent solubility in water and other polar protic solvents. | [2] |

| Purity | Typically ≥98% (by HPLC) | [1][5] |

| Storage | Store at room temperature in a dry, cool, and well-ventilated place. | [1][6] |

Synthesis and Chemical Reactivity

3.1. General Synthesis

The synthesis of this compound generally involves a two-step process. The first step is the reaction of hydrazine with an appropriate imidazoline derivative.[2] The resulting free base is then treated with hydrobromic acid to form the stable hydrobromide salt, which can be purified by methods such as recrystallization.[2]

3.2. Key Chemical Reactions

The reactivity of this compound is dominated by its hydrazine functional group, which is a potent nucleophile. This allows it to participate in a variety of chemical transformations that are fundamental to synthetic chemistry.

-

Condensation Reactions: It readily reacts with carbonyl compounds (aldehydes and ketones) to form stable hydrazones (specifically, N-(imidazolidin-2-ylidene)hydrazones).[2][7] This is one of its most common applications, serving as a gateway to a wide array of derivative compounds.[8]

-

Amide Derivative Formation: It is used as a starting material for synthesizing amide derivatives of other complex molecules, which have shown potential as anti-inflammatory and analgesic agents.[2]

-

Reduction Reactions: The hydrazine group can be reduced to an amine group under specific reaction conditions, providing another route for functional group transformation.[2]

Caption: Reaction pathway for hydrazone formation.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial synthetic intermediate. Its value lies in providing the core structure for molecules with diverse pharmacological activities.

-

Antihypertensive Agents: The imidazoline scaffold is a well-known pharmacophore for agents that modulate vascular responses, and this compound serves as a key building block in their synthesis.[1][9] Derivatives have been investigated for their effects on α-adrenergic and imidazoline receptors, which are implicated in blood pressure regulation.[7][10]

-

Anti-inflammatory and Analgesic Agents: It has been employed in the synthesis of pyridazinone derivatives that exhibit potential anti-inflammatory and analgesic properties.[2]

-

Serotonin Receptor Antagonists: The compound is a reactant in the synthesis of antagonists for the 5-HT6 serotonin receptor, a target for cognitive disorders.

-

Anticancer Research: Derivatives such as N-(imidazolidin-2-ylidene)hydrazones have been examined for their cytotoxic activity against human tumor cell lines.[7][11]

-

Antimicrobial Agents: The broader class of imidazolidine derivatives has been explored for inhibiting virulence factors in bacteria like Pseudomonas aeruginosa.[12]

-

Agrochemicals: Research is ongoing into its potential use in developing agrochemicals to enhance crop resistance to pests and diseases.[1][9]

Biological Activity and Safety Profile

While primarily used as a reactant, the compound itself and its derivatives can exhibit biological activity.[2] Some hydrazinoimidazoline derivatives have shown significant antioxidant properties.[13]

Safety and Handling: According to safety data sheets, this compound is considered hazardous.[6][14]

-

Hazards: It is reported to cause skin irritation, serious eye damage, and may cause respiratory irritation.[2][15]

-

Precautions: Standard laboratory safety protocols must be strictly followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety goggles, and lab coats.[2][6] All handling should be performed in a well-ventilated area or a chemical fume hood.[14]

-

In case of Exposure:

-

Incompatibilities: Avoid contact with strong oxidizing agents, acid anhydrides, and acid chlorides.[6][14]

Example Experimental Protocol: Synthesis of a Hydrazone Derivative

This section provides a generalized, illustrative protocol for the condensation reaction between this compound and an aldehyde, a common procedure in medicinal chemistry.

Objective: To synthesize an N-(imidazolidin-2-ylidene)hydrazone derivative.

Materials:

-

This compound

-

A selected aromatic or aliphatic aldehyde

-

Ethanol (or another suitable polar solvent)

-

Glacial acetic acid (catalytic amount)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolution: Dissolve 1 equivalent of this compound in a minimal amount of warm ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

Addition of Aldehyde: To the stirring solution, add 1 equivalent of the chosen aldehyde.

-

Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum. The product can be further purified by recrystallization if necessary.

-

Characterization: Confirm the structure of the synthesized hydrazone using analytical techniques such as NMR, IR spectroscopy, and Mass Spectrometry.

Caption: Experimental workflow for hydrazone synthesis.

Conclusion

This compound is a chemical of significant strategic importance in synthetic and medicinal chemistry. Its well-defined reactivity, centered on the nucleophilic hydrazine group, combined with the structural features of the imidazoline ring, makes it a powerful tool for constructing complex molecules with a wide range of biological activities. From antihypertensives to potential anticancer agents, its derivatives continue to be a fertile ground for discovery. A thorough understanding of its chemical properties, reactivity, and safety considerations is paramount for any researcher aiming to leverage this versatile building block in the pursuit of novel scientific and therapeutic advancements.

References

- Smolecule. (2023, August 15). Buy this compound | 55959-84-7.

- Chem-Impex. This compound.

- Santa Cruz Biotechnology. This compound | CAS 55959-84-7.

- Thermo Fisher Scientific. This compound, 98%.

- Sigma-Aldrich. This compound, 98%.

- Sigma-Aldrich. 2-Hydrazino-2-imidazoline 98 55959-84-7.

- Kornicka, A., et al. (2011).

- Fisher Scientific. (2024, March 29). SAFETY DATA SHEET - this compound.

- Santa Cruz Biotechnology. (2015, September 10). SAFETY DATA SHEET - this compound.

- Sciedco. This compound, Min. 98.0 (HPLC,T).

- Kornicka, A., et al. (2011). Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives.

- Tokyo Chemical Industry. This compound.

- Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET - this compound.

- MySkinRecipes. This compound.

- El-Sattar, N. E. A., et al. (2020). Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. PubMed.

- Popiołek, Ł. (2023).

- Kornicka, A., et al. (2018). Biologically and chemically important hydrazino-containing imidazolines as antioxidant agents. PubMed.

- van Zwieten, P. A., & Timmermans, P. B. (1994). Imidazoline antihypertensive drugs: a critical review on their mechanism of action. PubMed.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Buy this compound | 55959-84-7 [smolecule.com]

- 3. scbt.com [scbt.com]

- 4. B20386.09 [thermofisher.com]

- 5. sciedco.ca [sciedco.ca]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The application of hydrazones and hydrazide-hydrazones in the synthesis of bioactive azetidin-2-one derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound [myskinrecipes.com]

- 10. Imidazoline antihypertensive drugs: a critical review on their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biologically and chemically important hydrazino-containing imidazolines as antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

2-Hydrazino-2-imidazoline hydrobromide CAS number 55959-84-7

An In-Depth Technical Guide to 2-Hydrazino-2-imidazoline hydrobromide (CAS 55959-84-7)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a versatile chemical intermediate with significant applications in pharmaceutical development and biochemical research. Designed for researchers, scientists, and drug development professionals, this guide synthesizes fundamental chemical data, biological context, practical applications, and essential experimental protocols.

Core Compound Profile: Identity and Physicochemical Properties

This compound is the hydrobromide salt of 2-hydrazino-2-imidazoline.[1] Its structure combines a reactive hydrazine moiety with an imidazoline ring, a scaffold known for its presence in numerous biologically active molecules.[2][3] This combination makes it a valuable building block for synthesizing novel therapeutic agents.[2][4] The hydrobromide salt form enhances the compound's water solubility and stability, facilitating its use in various synthetic and analytical procedures.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 55959-84-7 | [5][6] |

| Molecular Formula | C₃H₈N₄·HBr | [5] |

| Molecular Weight | 181.03 - 181.04 g/mol | [2][5][6][7] |

| IUPAC Name | hydrogen 2-hydrazinyl-4,5-dihydro-1H-imidazole bromide | [7] |

| Synonyms | 2-Hydrazino-4,5-dihydroimidazole hydrobromide | [5] |

| Appearance | White to cream or pale grey crystalline powder | [1][2][7] |

| Melting Point | 180.0 - 187.0 °C | [1][2][7] |

| Purity | ≥97.5% (Typically >98% by HPLC) | [2][8] |

| Solubility | Excellent solubility in water and polar protic solvents. | [1] |

| SMILES String | Br.NNC1=NCCN1 |

| InChI Key | HIJRJVVSABWXKG-UHFFFAOYSA-N |[7] |

Synthesis and Structural Elucidation

General Synthesis Route

The synthesis of this compound is typically achieved through a two-step process.[1] The rationale is to first construct the core hydrazino-imidazoline base and then convert it to the more stable and soluble hydrobromide salt.

-

Hydrazine Reaction: The process involves the reaction of a suitable imidazoline derivative with hydrazine. This nucleophilic reaction forms the 2-hydrazino-2-imidazoline free base.

-

Salt Formation: The resulting base is then treated with hydrobromic acid (HBr) to form the hydrobromide salt.

-

Purification: The final product is purified via recrystallization to achieve high purity, which is critical for subsequent applications in synthesis and biological assays.[1]

Modern synthetic methodologies, such as microwave-assisted synthesis, have been explored to improve reaction times and yields.[1]

Structural Verification

For any research application, verifying the structure and purity of the starting material is paramount. Standard analytical techniques for this compound include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure and proton/carbon environments.[9][10]

-

Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify characteristic functional groups present in the molecule.[7]

-

High-Performance Liquid Chromatography (HPLC): Essential for determining the purity of the compound, often reported to be >98%.[1][2][8]

-

Mass Spectrometry (MS): Confirms the molecular weight of the free base.[9]

Biological Significance & Postulated Mechanism of Action

The biological activity of this compound can be inferred from its two key structural motifs: the imidazoline ring and the hydrazine group.

The Imidazoline Scaffold: A Privileged Structure

The imidazoline ring is a well-established pharmacophore that interacts with specific receptor systems.[3]

-

Imidazoline Receptors (I-receptors): There are three main classes of imidazoline receptors (I₁, I₂, I₃).[11]

-

I₁ Receptors: Primarily located in the brainstem, these receptors are involved in the central regulation of blood pressure. Activation of I₁ receptors inhibits the sympathetic nervous system, leading to a hypotensive effect.[11][12] This is the mechanism attributed to antihypertensive drugs like clonidine and moxonidine.[13]

-

I₂ Receptors: These binding sites are located on mitochondria and are implicated in a range of functions, including pain modulation and psychiatric conditions.[11][12][14][15]

-

I₃ Receptors: Regulate insulin secretion from pancreatic beta cells.[11]

-

-

α₂-Adrenergic Receptors: Many imidazoline-containing compounds also show affinity for α₂-adrenergic receptors.[12] Central α₂-adrenoceptor agonists, like guanabenz, reduce sympathetic outflow from the brain, resulting in decreased blood pressure.[16][17][18]

Given its structure, this compound is a logical candidate for investigation as a ligand for these receptor systems. Its potential to modulate these targets makes it and its derivatives promising for cardiovascular and neurological drug discovery.

Sources

- 1. Buy this compound | 55959-84-7 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Imidazoline - Wikipedia [en.wikipedia.org]

- 4. This compound [myskinrecipes.com]

- 5. scbt.com [scbt.com]

- 6. calpaclab.com [calpaclab.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. sciedco.ca [sciedco.ca]

- 9. This compound(55959-84-7) 13C NMR [m.chemicalbook.com]

- 10. This compound(55959-84-7) 1H NMR [m.chemicalbook.com]

- 11. Imidazoline receptor - Wikipedia [en.wikipedia.org]

- 12. Imidazoline receptors and their endogenous ligands [pubmed.ncbi.nlm.nih.gov]

- 13. Imidazoline antihypertensive drugs: a critical review on their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The imidazoline receptors and ligands in pain modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. What is Guanabenz Acetate used for? [synapse.patsnap.com]

- 17. Guanabenz : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 18. Guanabenz | C8H8Cl2N4 | CID 5702063 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 2-Hydrazino-2-imidazoline Hydrobromide

Foreword

In the landscape of modern medicinal chemistry and synthetic research, heterocyclic compounds form a foundational pillar for the development of novel therapeutic agents and functional materials. Among these, imidazoline derivatives are of particular interest due to their diverse biological activities. This guide provides a detailed technical exploration of 2-Hydrazino-2-imidazoline hydrobromide, a versatile synthetic building block. Our focus extends beyond a mere description of its structure to an in-depth analysis of the stereoelectronic properties, reactivity, and the experimental underpinnings that validate our understanding of this molecule. This document is intended for researchers, scientists, and drug development professionals who require a granular understanding of this compound's chemical nature to leverage its full potential in their work.

Core Chemical Identity and Nomenclature

This compound is a salt composed of the protonated 2-hydrazino-2-imidazoline cation and a bromide anion. The hydrobromide form enhances the compound's stability and significantly improves its aqueous solubility compared to the free base, a critical factor for its application in various synthetic protocols and biological assays.[1]

Systematic identification is crucial for regulatory and research documentation. The key identifiers for this compound are summarized below.

| Identifier | Value | Reference |

| IUPAC Name | 4,5-dihydro-1H-imidazol-2-ylhydrazine;hydrobromide | [1] |

| Synonyms | 2-Hydrazino-4,5-dihydroimidazole hydrobromide | [2][3] |

| CAS Number | 55959-84-7 | [2][3] |

| Molecular Formula | C₃H₉BrN₄ (or C₃H₈N₄·HBr) | [1][2] |

| Molecular Weight | 181.03 g/mol | [2][3] |

| Canonical SMILES | C1CN=C(N1)NN.Br | [1][2] |

| InChI Key | HIJRJVVSABWXKG-UHFFFAOYSA-N | [2][4] |

Elucidation of the Molecular Structure

The molecular architecture of this compound is defined by three key features: the five-membered imidazoline ring, the exocyclic hydrazino group, and the ionic interaction with the bromide counterion.

The 2-Imidazoline Heterocyclic Core

The foundation of the molecule is the 4,5-dihydro-1H-imidazole ring, commonly known as the 2-imidazoline ring. This is a five-membered heterocycle containing two nitrogen atoms at positions 1 and 3.[1] The endocyclic double bond between C2 and N1, and the single bonds elsewhere, create a partially saturated system. This structure is not aromatic, and the carbon atoms of the ethylenediamine backbone (C4 and C5) are sp³-hybridized, imparting conformational flexibility to the ring.

The Hydrazino Functional Group

Attached to the C2 carbon of the imidazoline ring is a hydrazino group (-NH-NH₂). This functional group is the primary center of reactivity for the molecule. Its nucleophilic nature, stemming from the lone pairs on the two adjacent nitrogen atoms, dictates its role in synthetic chemistry, particularly in condensation reactions.[1] The significance of the primary hydrazino group has also been confirmed in studies exploring the antioxidant effects of hydrazinoimidazolines.[5]

The Hydrobromide Salt and Tautomerism

The compound exists as a hydrobromide salt, meaning the organic base has been protonated by hydrobromic acid. The most basic site is one of the nitrogen atoms, and the resulting positive charge is stabilized by resonance within the guanidinium-like N-C-N system of the imidazoline ring. This charge is balanced by the bromide (Br⁻) anion. This ionic character is responsible for its crystalline solid nature and its high solubility in polar solvents like water.[1]

This structural arrangement allows for prototropic tautomerism, where a proton can migrate between the nitrogen atoms of the imidazoline ring and the hydrazino group.[1] While rapid tautomerism can occur in solution, specific forms are often stabilized in the solid state by the crystal lattice and hydrogen bonding interactions with the bromide anion.[1]

Caption: 2D structure of this compound.

Experimental Validation of Molecular Structure

A molecule's structure is a model confirmed by empirical data. While a definitive single-crystal X-ray diffraction study for the parent hydrobromide salt is not widely published, extensive spectroscopic data and crystallographic analysis of its derivatives and complexes provide a robust validation of its connectivity and conformation.

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: An FTIR spectrum is used to confirm the presence of key functional groups. For this molecule, characteristic peaks would include N-H stretching vibrations from both the ring and hydrazino groups (typically in the 3100-3400 cm⁻¹ region), C-H stretching from the saturated backbone, and a strong C=N stretching vibration characteristic of the imidazoline ring around 1650 cm⁻¹. Product specification sheets confirm that identification via FTIR conforms to the expected structure.[4][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show a singlet for the four equivalent protons of the -CH₂-CH₂- backbone of the imidazoline ring. Signals for the N-H protons of the ring and the hydrazino group would also be present, though their chemical shift and appearance (broad or sharp) would be highly dependent on the solvent, concentration, and proton exchange rates.

-

¹³C NMR: The carbon spectrum is simpler, expected to show two main signals: one for the equivalent C4 and C5 carbons of the ethylenediamine backbone and another at a lower field for the C2 carbon, which is bonded to three nitrogen atoms. A publicly available database confirms the existence of a ¹³C NMR spectrum for this compound.[7]

-

-

Mass Spectrometry (MS): Mass analysis would show a parent ion corresponding to the cationic component (C₃H₈N₄ + H⁺), confirming the molecular weight of the organic base.

X-ray Crystallography Insights

While data for the title compound is scarce, X-ray diffraction studies on related fused imidazole derivatives and metal complexes provide invaluable, analogous information.[8][9] For instance, a study on a copper(II) complex involving 2-hydrazino-2-imidazoline revealed precise bond lengths for the ligand once chelated, with Cu-N bond lengths in the range of 1.984–1.987 Å.[10] Such studies confirm the fundamental atomic connectivity and demonstrate how the molecule arranges itself in a coordinated state.

Generalized Protocol for X-ray Crystallography of Imidazole Derivatives:

-

Crystallization: High-quality single crystals are grown, typically by slow evaporation from a saturated solution (e.g., in ethanol or a solvent mixture).[8][9]

-

Data Collection: A single crystal is mounted on a diffractometer. X-ray diffraction data are collected as the crystal is rotated in a monochromatic X-ray beam.[8]

-

Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell and space group. The structure is solved to generate an electron density map, and the atomic positions are refined to create a final, highly accurate 3D model of the molecule in the solid state.[9]

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of this compound is key to its application as a chemical intermediate.

General Synthesis Pathway

The synthesis is typically a multi-step process designed for efficiency and purity.[1]

Caption: General workflow for the synthesis of the title compound.

Experimental Steps Overview:

-

Hydrazine Reaction: An imidazoline derivative with a suitable leaving group at the C2 position (e.g., a methylthio or chloro group) is reacted with hydrazine hydrate. The nucleophilic hydrazine displaces the leaving group to form the 2-hydrazino-2-imidazoline free base.[1][11]

-

Salt Formation: The resulting free base is treated with hydrobromic acid (HBr) in a suitable solvent like ethanol or isopropanol.[1][12]

-

Purification: The final hydrobromide salt, which typically precipitates from the solution, is collected and purified by recrystallization to yield a white to pale grey crystalline solid.[1][13]

Key Chemical Reactions

The reactivity is dominated by the nucleophilic hydrazino group.

-

Condensation with Carbonyls: It readily reacts with aldehydes and ketones to form stable hydrazone derivatives. This is a cornerstone reaction for building more complex molecular scaffolds.[1]

-

Acylation and Amide Derivative Formation: The hydrazino group can be acylated to form amide derivatives. It has been successfully employed as a starting material in the synthesis of amide derivatives of pyridazinone, which have shown potential as anti-inflammatory and analgesic agents.[1][2][14]

Sources

- 1. Buy this compound | 55959-84-7 [smolecule.com]

- 2. 2-Hydrazino-2-imidazoline 98 55959-84-7 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. B20386.09 [thermofisher.com]

- 5. Biologically and chemically important hydrazino-containing imidazolines as antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. This compound(55959-84-7) 13C NMR spectrum [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. prepchem.com [prepchem.com]

- 13. researchgate.net [researchgate.net]

- 14. 2-Hydrazino-2-imidazoline 98 55959-84-7 [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 2-Hydrazino-2-imidazoline Hydrobromide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Hydrazino-2-imidazoline hydrobromide, a key intermediate in the development of various pharmaceutical compounds. The document details a reliable and reproducible synthetic methodology, beginning with the conversion of 2-methylthio-2-imidazoline to the target molecule via a nucleophilic substitution reaction with hydrazine hydrate, followed by salt formation using hydrobromic acid. We will explore the underlying reaction mechanisms, provide a detailed step-by-step experimental protocol, discuss process optimization, and outline critical safety considerations. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis, offering both theoretical insights and practical, field-proven expertise to ensure successful synthesis.

Introduction

This compound (CAS No: 55959-84-7) is a heterocyclic compound of significant interest in medicinal chemistry.[1][2] Its structure, featuring a reactive hydrazine group attached to an imidazoline ring, makes it a versatile building block for synthesizing a wide range of more complex molecules.[1] Specifically, it serves as a crucial starting material for creating amide derivatives and other compounds investigated for their potential as anti-inflammatory, analgesic, and inodilating agents.[1][2] The hydrobromide salt form enhances the compound's stability and handling characteristics, making it suitable for laboratory and industrial applications.[1] Understanding its synthesis is fundamental for researchers aiming to explore its potential in creating novel therapeutic agents.

Synthetic Pathway and Mechanism

The most common and efficient route for the synthesis of 2-Hydrazino-2-imidazoline involves a two-step process:

-

Nucleophilic Substitution: The synthesis begins with a precursor, 2-methylthio-2-imidazoline. The methylthio (-SCH₃) group is an excellent leaving group. When reacted with a potent nucleophile like hydrazine hydrate (N₂H₄·H₂O), the hydrazine nitrogen attacks the electrophilic carbon at the 2-position of the imidazoline ring. This results in the displacement of the methylthio group as methanethiol (CH₃SH), forming the free base, 2-hydrazino-2-imidazoline.[3]

-

Salt Formation: The resulting 2-hydrazino-2-imidazoline base is then treated with hydrobromic acid (HBr). An acid-base reaction occurs where the basic nitrogen atoms of the imidazoline and hydrazine moieties are protonated by the HBr, leading to the formation of the stable hydrobromide salt.[1]

Reaction Mechanism Diagram

The following diagram illustrates the nucleophilic substitution mechanism.

Caption: Nucleophilic substitution of the methylthio group by hydrazine.

Detailed Experimental Protocol

This protocol is based on established synthetic methods for analogous compounds and provides a robust procedure for obtaining this compound.[3]

Materials and Reagents

| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Moles | Equivalents | Amount Used |

| 2-Methylthio-2-imidazoline hydriodide | 5464-11-9 | 244.10 | ~0.124 | 1.0 | 30.2 g |

| Hydrazine hydrate (~64% N₂H₄) | 7803-57-8 | 50.06 | ~0.130 | ~1.05 | 5.2 mL |

| 2-Propanol (Isopropanol) | 67-63-0 | 60.10 | - | - | 200 mL + 100 mL |

| Diethyl Ether | 60-29-7 | 74.12 | - | - | 200 mL |

| Hydrobromic Acid (48% in H₂O) | 10035-10-6 | 80.91 | - | - | As needed for pH ~2-3 |

| Absolute Ethanol | 64-17-5 | 46.07 | - | - | 750 mL |

Step-by-Step Synthesis Procedure

Step 1: Synthesis of 2-Hydrazino-2-imidazoline Intermediate

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 30.2 g of 2-methylthio-2-imidazoline hydriodide and 200 mL of 2-propanol.[3]

-

Reagent Addition: While stirring, carefully add 5.2 mL of hydrazine hydrate to the suspension.[3]

-

Reflux: Heat the reaction mixture to reflux (approximately 82°C for 2-propanol) and maintain this temperature for 4 hours.[3] The reaction should be monitored for the evolution of methanethiol gas (stench), indicating the progress of the reaction. This step should be performed in a well-ventilated fume hood.

-

Cooling and Precipitation: After 4 hours, remove the heat source and allow the mixture to cool to room temperature, then cool further to -10°C in an ice-salt bath or freezer.[3] A solid precipitate should form.

-

Isolation and Washing: Collect the solid product by vacuum filtration. Wash the collected solid first with 100 mL of cold 2-propanol, followed by 200 mL of diethyl ether to remove any unreacted starting materials and impurities.[3]

-

Drying: Dry the solid intermediate product in a vacuum oven at 60°C to a constant weight.[3]

Step 2: Formation of the Hydrobromide Salt

-

Dissolution: Dissolve the dried 2-hydrazino-2-imidazoline intermediate in approximately 750 mL of hot absolute ethanol.[4]

-

Acidification: While stirring, carefully add 48% hydrobromic acid dropwise until the pH of the solution is acidic (pH ~2-3, check with pH paper).

-

Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate the crystallization of this compound.

-

Final Isolation: Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and then with diethyl ether.

-

Drying: Dry the final product under vacuum to yield a white to cream-colored solid.[1]

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of the target compound.

Characterization

The final product should be characterized to confirm its identity and purity.

-

Appearance: White to cream or pale grey solid.[1]

-

Melting Point: 185-187 °C.[2]

-

Molecular Formula: C₃H₈N₄ · HBr.[2]

-

Molecular Weight: 181.03 g/mol .[2]

-

Spectroscopic Analysis:

-

¹H NMR (DMSO-d₆): Expected to show signals corresponding to the CH₂-CH₂ protons of the imidazoline ring and the N-H protons of the imidazoline and hydrazine groups.

-

FTIR (KBr): Characteristic peaks for N-H stretching, C=N stretching, and N-N stretching.

-

Safety and Handling

-

Hydrazine Hydrate: Hydrazine is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Hydrobromic Acid: HBr is a strong, corrosive acid. Avoid inhalation of fumes and contact with skin and eyes.

-

Methanethiol: This byproduct is a flammable gas with an extremely unpleasant odor. The reaction must be conducted in a fume hood to ensure proper ventilation and containment.

-

General Precautions: Standard laboratory safety practices should be followed throughout the procedure.

Conclusion

The synthesis of this compound via nucleophilic substitution of 2-methylthio-2-imidazoline with hydrazine hydrate is a well-established and efficient method. This guide provides a detailed, actionable protocol grounded in established chemical principles. By carefully controlling reaction conditions and adhering to safety protocols, researchers can reliably produce this valuable intermediate for further use in pharmaceutical research and development. The purity of the final product is critical for subsequent synthetic steps, making the described purification and characterization methods essential for a successful outcome.

References

-

PrepChem. (n.d.). Synthesis of 2-Hydrazino-2-imidazoline, dihydrochloride. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2-Hydrazino-α-methyl-2-imidazoline-1-ethanol, hydroiodide. Retrieved from [Link]

Sources

A Technical Guide to Elucidating the Mechanism of Action of 2-Hydrazino-2-imidazoline hydrobromide

Preamble: Charting a Course into the Unknown

In the landscape of pharmacological research, it is not uncommon to encounter compounds of interest whose mechanisms of action remain uncharacterized. 2-Hydrazino-2-imidazoline hydrobromide (CAS 55959-84-7) is one such molecule.[1] While its use as a reactant in the synthesis of potential therapeutic agents is documented, its intrinsic biological activity is not well-defined in publicly accessible literature.[2] The presence of the 2-imidazoline moiety, a key feature in many biologically active compounds, provides a logical starting point for investigation.[3] This guide, therefore, is structured as a comprehensive research framework. It is designed for researchers, scientists, and drug development professionals to systematically investigate the mechanism of action of this compound, built on the central hypothesis that its primary targets are the imidazoline receptors.

This document eschews a rigid template in favor of a logical, causality-driven narrative that mirrors the scientific process itself: from initial hypothesis based on structural analogy, through to detailed experimental validation at the molecular, cellular, and physiological levels.

The Central Hypothesis: Targeting the Imidazoline Receptor System

The core of our investigation is the hypothesis that this compound functions as a ligand for one or more subtypes of the imidazoline receptor family (I₁, I₂, I₃).[4] These receptors are implicated in a range of physiological processes, from the central regulation of blood pressure (I₁) to pain modulation and neuroprotection (I₂) and insulin secretion (I₃).[4][5][6] The structural similarity of our compound to known imidazoline ligands like clonidine and idazoxan makes this a compelling and rational starting point.[4][7]

Our investigation will be a multi-stage process designed to be self-validating at each step:

-

Receptor Binding Characterization: Does the compound bind to imidazoline receptors? If so, which ones and with what affinity?

-

Functional Activity Determination: If it binds, what is the functional consequence? Is it an agonist, an antagonist, or an inverse agonist?

-

Physiological Effect Elucidation: Can we correlate the molecular activity with a measurable physiological outcome?

Part 1: CORE DIRECTIVE - Characterizing the Receptor Binding Profile

The foundational step in characterizing any new ligand is to determine its binding affinity and selectivity for its putative targets. Our primary targets are the I₁ and I₂ imidazoline receptors. Given that many imidazoline ligands also show affinity for α₂-adrenergic receptors, it is crucial to include these in our screening panel to assess selectivity.[7]

Experimental Protocol: Competitive Radioligand Binding Assay

This assay quantifies the affinity of our test compound (this compound) for a specific receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.

Methodology:

-

Receptor Preparation:

-

Utilize commercially available cell lines stably expressing human I₁-imidazoline, I₂-imidazoline, and α₂A-adrenergic receptors. Alternatively, membrane preparations from tissues known to be rich in these receptors (e.g., rabbit renal proximal tubule for I₁ and α₂, rat brain cortex for I₂) can be used.[7]

-

-

Radioligand Selection:

-

For I₁ Receptors: [³H]-Clonidine

-

For I₂ Receptors: [³H]-Idazoxan[5]

-

For α₂-Adrenergic Receptors: [³H]-Rauwolscine

-

-

Assay Procedure:

-

In a 96-well plate, combine the receptor membrane preparation with a fixed concentration of the appropriate radioligand.

-

Add increasing concentrations of the unlabeled test compound (this compound), typically from 10⁻¹⁰ M to 10⁻⁴ M.

-

For non-specific binding control wells, add a high concentration of a known, potent unlabeled ligand (e.g., clonidine for I₁/α₂, idazoxan for I₂).

-

Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

The raw data (counts per minute) are plotted against the logarithm of the test compound concentration.

-

A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

The IC₅₀ is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Diagram of the Competitive Binding Assay Workflow:

Caption: Workflow for a competitive radioligand binding assay.

Anticipated Data Summary:

The results of these experiments would be summarized to provide a clear view of the compound's binding profile.

| Receptor Target | Radioligand | Test Compound Kᵢ (nM) [Hypothetical] | Selectivity Ratio |

| I₁ Imidazoline | [³H]-Clonidine | 1500 | - |

| I₂ Imidazoline | [³H]-Idazoxan | 25 | I₁/I₂ = 60 |

| α₂-Adrenergic | [³H]-Rauwolscine | 800 | I₂/α₂ = 32 |

This hypothetical data suggests the compound is a moderately potent and selective ligand for the I₂ imidazoline receptor.

Part 2: SCIENTIFIC INTEGRITY - Elucidating Functional Activity

Confirming binding is only the first step. The critical next question is to determine the functional consequence of this binding. Does the compound activate the receptor (agonism), block the action of the endogenous ligand (antagonism), or have no effect?

Experimental Protocol: [³⁵S]GTPγS Binding Assay

This functional assay is a gold standard for assessing the activation of G protein-coupled receptors (GPCRs), such as the I₁ receptor.[4] It measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.

Methodology (Assuming I₁ binding was confirmed):

-

Membrane Preparation: Use membranes from cells expressing the I₁ receptor and the relevant G proteins (Gαi/o).

-

Assay Components: Combine membranes, [³⁵S]GTPγS, and GDP (to ensure a basal state) in an assay buffer.

-

Compound Addition: Add increasing concentrations of this compound.

-

Incubation: Incubate at 30°C for 60 minutes to allow for receptor activation and G protein binding of [³⁵S]GTPγS.

-

Termination and Filtration: The assay is terminated and filtered similarly to the binding assay described above.

-

Quantification: The amount of [³⁵S]GTPγS bound to the G proteins on the filter is quantified by scintillation counting.

-

Data Analysis:

-

Agonist Activity: An increase in [³⁵S]GTPγS binding above basal levels indicates agonist activity. Data is plotted to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect).

-

Antagonist Activity: To test for antagonism, the assay is run with a fixed concentration of a known I₁ agonist in the presence of increasing concentrations of the test compound. A rightward shift in the agonist's dose-response curve indicates competitive antagonism.

-

Signaling Pathway Diagram for I₁ Receptor Activation:

Caption: G protein activation cycle upon I₁ receptor agonism.

Part 3: AUTHORITATIVE GROUNDING - Investigating Physiological Effects

The ultimate goal of mechanistic pharmacology is to link molecular actions to physiological outcomes. Based on the extensive literature implicating I₂ receptor ligands in pain modulation, we will proceed with the hypothetical scenario that our compound is an I₂-selective ligand and test its analgesic potential.[5][6]

Experimental Protocol: In Vivo Model of Inflammatory Pain

The Complete Freund's Adjuvant (CFA) induced inflammation model in rats is a well-established and robust model for studying chronic inflammatory pain.

Methodology:

-

Induction of Inflammation: A single intraplantar injection of CFA into one hind paw of the rat induces a localized, persistent inflammation and pain hypersensitivity that develops over 24-48 hours.

-

Drug Administration: this compound (or vehicle control) is administered systemically (e.g., intraperitoneally, i.p.) at various doses.

-

Behavioral Testing (Mechanical Allodynia):

-

At set time points post-drug administration, the mechanical withdrawal threshold of the inflamed paw is measured using von Frey filaments.

-

These are a series of calibrated filaments that apply increasing force to the plantar surface of the paw.

-

The threshold is the lowest force that elicits a paw withdrawal response. An increase in the withdrawal threshold following drug treatment indicates an analgesic effect.

-

-

Data Analysis:

-

The paw withdrawal thresholds are recorded for each animal at each time point and dose.

-

The data is analyzed using appropriate statistical methods (e.g., two-way ANOVA) to determine if there is a significant, dose-dependent analgesic effect of the compound compared to the vehicle control.

-

Proposed Overall Mechanism of Action Diagram:

Caption: Proposed mechanism from receptor binding to analgesia.

Conclusion and Forward Outlook

This technical guide outlines a rigorous, multi-faceted approach to de-orphanize the mechanism of action of this compound. By systematically progressing from receptor binding to functional activity and finally to in vivo physiological effects, researchers can build a comprehensive and validated profile of this compound. The protocols described herein are robust, well-established, and designed to provide clear, interpretable data. Should the central hypothesis prove correct, this investigational framework will not only elucidate the mechanism of a novel compound but also potentially uncover a new tool for probing the complex and therapeutically important imidazoline receptor system.

References

-

Nutt, D. J., French, N., Handley, S., Hudson, A., Husbands, S., Jackson, H., Jordan, S., Lalies, M. D., Lewis, J., Lione, L., et al. (1995). Functional studies of specific imidazoline-2 receptor ligands. Annals of the New York Academy of Sciences, 763, 125-139. [Link]

-

Li, J. X. (2017). Imidazoline I2 receptors: an update. Pharmacology & Therapeutics, 178, 68-83. [Link]

-

Gandon, E., et al. (2021). Discovery of Bis-Imidazoline Derivatives as New CXCR4 Ligands. Molecules, 26(11), 3328. [Link]

-

Özkan, A., & Ulusoy, S. (2018). The imidazoline receptors and ligands in pain modulation. Agri: Agri (Algoloji) Dernegi'nin Yayin organidir, 30(2), 51-59. [Link]

-

Shukla, N. M., et al. (2024). Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity. ACS Pharmacology & Translational Science. [Link]

-

Płazińska, A., et al. (2018). Biologically and chemically important hydrazino-containing imidazolines as antioxidant agents. Free Radical Research, 52(5), 529-544. [Link]

-

Wikipedia. (n.d.). 2-Imidazoline. Retrieved from [Link]

-

Wikipedia. (n.d.). Imidazoline receptor. Retrieved from [Link]

-

Finn, D. P., et al. (2002). Imidazoline(2) (I(2)) binding site- and alpha(2)-adrenoceptor-mediated modulation of central noradrenergic and HPA axis function in control rats and chronically stressed rats with adjuvant-induced arthritis. Neuropharmacology, 42(7), 958-965. [Link]

-

Appelhans, D., et al. (2010). Synthesis, characterization and reactivity of an imidazolin-2-iminato aluminium dihydride. Dalton Transactions, 39(35), 8217-8225. [Link]

-

Ghinet, A., et al. (2023). Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. Antibiotics, 12(6), 1044. [Link]

-

Pigini, M., et al. (1997). Imidazoline receptors: qualitative structure-activity relationships and discovery of tracizoline and benazoline. Two ligands with high affinity and unprecedented selectivity. Bioorganic & Medicinal Chemistry, 5(5), 833-841. [Link]

-

Lachaud, V., et al. (1991). Different affinities of alpha 2-agonists for imidazoline and alpha 2-adrenergic receptors. European Journal of Pharmacology, 205(3), 313-314. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 2-ヒドラジノ-2-イミダゾリン 臭化水素酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-Imidazoline - Wikipedia [en.wikipedia.org]

- 4. Imidazoline receptor - Wikipedia [en.wikipedia.org]

- 5. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The imidazoline receptors and ligands in pain modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Different affinities of alpha 2-agonists for imidazoline and alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Hydrazino-2-imidazoline Hydrobromide: A Technical Guide

Introduction

2-Hydrazino-2-imidazoline hydrobromide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a guanidinium-like system within the imidazoline ring and a reactive hydrazine group, makes it a valuable precursor for the synthesis of a diverse range of biologically active molecules. Accurate structural elucidation and confirmation of purity are paramount in the development of pharmaceuticals, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide the necessary analytical depth.

This technical guide provides an in-depth analysis of the NMR and IR spectroscopic data for this compound. The content is tailored for researchers, scientists, and drug development professionals, offering not only the spectral data but also the underlying principles of spectral interpretation and standardized protocols for data acquisition. The information presented herein is synthesized from various technical data sources to provide a comprehensive spectroscopic profile of the title compound.

Molecular Structure and Tautomerism

This compound (C₃H₉BrN₄) is the hydrobromide salt of 2-hydrazino-2-imidazoline.[1] The positive charge is delocalized across the guanidinium-like N-C-N system of the imidazoline ring. This delocalization contributes to the stability of the cation. The molecule can exist in different tautomeric forms, primarily involving proton migration between the nitrogen atoms of the imidazoline ring and the hydrazine moiety. The spectroscopic data presented typically represents the most stable tautomer under the experimental conditions.

Caption: Molecular structure of the 2-Hydrazino-2-imidazoline cation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For this compound, the spectrum is characterized by signals from the imidazoline ring protons and the exchangeable protons of the NH and NH₂ groups.

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol for acquiring the ¹H NMR spectrum of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent due to its ability to dissolve the polar salt and to slow down the exchange of labile N-H protons, often allowing for their observation.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Temperature: 298 K.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Referencing: The residual solvent peak of DMSO-d₆ is used as an internal reference (δ ≈ 2.50 ppm).

-

¹H NMR Data and Interpretation

The following table summarizes the expected ¹H NMR chemical shifts for this compound in DMSO-d₆.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 3.2 - 3.8 | Multiplet | 4H | CH₂-CH₂ (Imidazoline ring) |

| ~ 4.0 - 4.5 | Broad Signal | 2H | NH₂ (Hydrazino group) |

| ~ 7.5 - 8.0 | Broad Signal | 2H | NH (Imidazoline ring) |

| ~ 8.0 - 8.5 | Broad Signal | 1H | NH (Hydrazino group) |

Data compiled from commercial sources.[1]

Interpretation:

-

Imidazoline Ring Protons (CH₂-CH₂): The four protons on the saturated carbons of the imidazoline ring are chemically equivalent and typically appear as a multiplet in the range of δ 3.2-3.8 ppm.[1] The multiplicity arises from the coupling between these protons.

-

Hydrazino Group Protons (NH₂): The two protons of the terminal amino group of the hydrazine moiety are expected to be a broad signal between δ 4.0 and 4.5 ppm.[1] The broadness is a result of quadrupole broadening from the ¹⁴N nucleus and chemical exchange.

-

Imidazoline Ring Protons (NH): The two N-H protons of the imidazoline ring are in a guanidinium-like environment and are expected to be deshielded, appearing as a broad signal around δ 7.5-8.0 ppm.[1]

-

Hydrazino Group Proton (NH): The proton on the nitrogen adjacent to the imidazoline ring is also expected to be a broad signal in the range of δ 8.0-8.5 ppm.[1] The broad nature of all N-H signals is due to proton exchange with residual water in the solvent and quadrupolar effects.

Caption: Correlation of ¹H NMR signals to the molecular structure.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, the spectrum is relatively simple, with distinct signals for the two types of carbon atoms.

Experimental Protocol: ¹³C NMR Spectroscopy

A typical protocol for acquiring the ¹³C NMR spectrum is as follows:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy (5-10 mg in 0.6-0.7 mL of DMSO-d₆).

-

Instrumentation: A 100 MHz or higher (for a 400 MHz ¹H instrument) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Temperature: 298 K.

-

Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2 seconds.

-

Referencing: The solvent peak of DMSO-d₆ is used as an internal reference (δ ≈ 39.52 ppm).

-

¹³C NMR Data and Interpretation

The expected ¹³C NMR chemical shifts for this compound are summarized below.

| Chemical Shift (δ) ppm | Assignment |

| ~ 119 | C2 (Guanidinium Carbon) |

| ~ 127 | C4/C5 (Imidazoline CH₂) |

Data compiled from commercial sources.[1]

Interpretation:

-

Guanidinium Carbon (C2): The carbon atom double-bonded to one nitrogen and single-bonded to two other nitrogens is significantly deshielded and appears at approximately δ 119 ppm.[1] This chemical shift is characteristic of a guanidinium-type carbon.

-

Imidazoline CH₂ Carbons (C4/C5): The two equivalent methylene carbons in the imidazoline ring are expected to have a chemical shift around δ 127 ppm.[1] It is important to note that some sources may have these assignments reversed, and 2D NMR experiments like HSQC would be needed for definitive assignment.

Caption: Correlation of ¹³C NMR signals to the molecular structure.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol: FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is the modern standard for acquiring IR spectra.

-

Sample Preparation: The potassium bromide (KBr) pellet method is commonly used for solid samples.

-

Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: An FTIR spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A spectrum of a pure KBr pellet or the empty sample compartment is recorded as the background and subtracted from the sample spectrum.

-

IR Data and Interpretation

The key IR absorption bands for this compound are presented below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3300 - 3100 | Strong, Broad | N-H Stretching (Hydrazine and Imidazoline) |

| ~ 1640 | Strong | C=N Stretching (Imidazoline ring) |

Data compiled from commercial sources.[1]

Interpretation:

-

N-H Stretching (3300-3100 cm⁻¹): This region is dominated by a strong, broad absorption band, which is characteristic of N-H stretching vibrations.[1] The broadness and presence of multiple overlapping bands are due to the different types of N-H bonds (NH₂ and NH) and extensive hydrogen bonding in the solid state.

-

C=N Stretching (~1640 cm⁻¹): A strong absorption band around 1640 cm⁻¹ is assigned to the C=N stretching vibration of the imidazoline ring.[1] This is a key diagnostic peak for the guanidinium-like system within the ring.

Conclusion

The spectroscopic data presented in this guide provides a detailed fingerprint for the structural confirmation of this compound. The ¹H and ¹³C NMR data, particularly when acquired in DMSO-d₆, allow for the unambiguous assignment of the protons and carbons in the molecule. The IR spectrum confirms the presence of key functional groups, namely the N-H and C=N moieties. Together, these techniques form an essential part of the analytical workflow for quality control and characterization of this important synthetic intermediate in drug discovery and development.

References

- Smolecule. (2023, August 15). This compound.

- Sigma-Aldrich. This compound 98%.

- ChemicalBook. This compound(55959-84-7) 13C NMR spectrum.

Sources

An In-depth Technical Guide to the Solubility of 2-Hydrazino-2-imidazoline Hydrobromide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Hydrazino-2-imidazoline hydrobromide (HHBr), a crucial intermediate in pharmaceutical synthesis. In the absence of extensive published quantitative solubility data, this guide establishes a robust theoretical framework based on the compound's molecular structure, salt form, and intermolecular forces. We delve into the principles governing its solubility in various solvent classes, from polar protic to non-polar aprotic. Furthermore, this document offers detailed, field-proven experimental protocols to empower researchers to precisely determine the thermodynamic solubility of HHBr, ensuring data integrity and reproducibility in drug development and formulation studies.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

This compound (CAS 55959-84-7), systematically named 4,5-dihydro-1H-imidazol-2-ylhydrazine hydrobromide, is a versatile building block in the synthesis of bioactive molecules, including potential antihypertensive, anti-inflammatory, and analgesic agents.[1][2] Its utility in chemical synthesis is broad, serving as a key intermediate for a variety of organic compounds.[2] The solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of drug development. It dictates formulation strategies, bioavailability, and the overall success of a therapeutic agent. Poor solubility can lead to unpredictable results in in-vitro assays and hinder in-vivo efficacy. Therefore, a thorough understanding of the solubility profile of HHBr is paramount for its effective application.

This guide will first deconstruct the molecular characteristics of HHBr to predict its solubility behavior. Subsequently, it will provide a detailed, actionable protocol for the experimental determination of its solubility, adhering to the highest standards of scientific integrity.

Theoretical Framework for the Solubility of this compound

The principle of "like dissolves like" is the foundation for predicting solubility. This entails an analysis of the polarity, hydrogen bonding capabilities, and ionic nature of both the solute (HHBr) and the solvent.

Molecular Structure and Polarity

This compound is a salt, composed of the protonated 2-hydrazino-2-imidazoline cation and a bromide anion. The core structure features a five-membered imidazoline ring with a hydrazino (-NHNH2) group at the 2-position.[1]

-

Inherent Polarity: The presence of multiple nitrogen and hydrogen atoms creates a molecule with significant polarity and numerous sites for hydrogen bonding. The imidazoline and hydrazine moieties are rich in N-H bonds, which can act as hydrogen bond donors, and nitrogen atoms with lone pairs, which are hydrogen bond acceptors.

-

Hydrobromide Salt Form: The formation of a hydrobromide salt drastically increases the aqueous solubility of the compound compared to its free base form.[1] This is a common and effective strategy in pharmaceutical chemistry to enhance the solubility and handling characteristics of nitrogen-containing organic compounds.[1] The ionic interaction between the protonated organic cation and the bromide anion allows for strong ion-dipole interactions with polar solvents like water.

Hydrogen Bonding and Solvent Interactions

The extensive hydrogen bonding network is a key determinant of HHBr's solubility. X-ray diffraction studies have revealed intricate intra- and intermolecular hydrogen bonds in the solid state, including N-H···N and N-H···Br interactions.[1] When introduced into a solvent, these interactions are disrupted and replaced by solute-solvent interactions.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are excellent candidates for dissolving HHBr. Their ability to act as both hydrogen bond donors and acceptors allows for effective solvation of both the cation and the anion. Water, in particular, with its high dielectric constant, can effectively shield the ionic charges, promoting dissolution. It is noted that HHBr demonstrates excellent water solubility.[1] Polar protic solvents can also influence the tautomeric equilibrium of the molecule by forming hydrogen bonds with the nitrogen atoms.[1]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are strong organic solvents capable of dissolving a wide array of organic and even some inorganic salts.[3] While they cannot donate hydrogen bonds, their high polarity and ability to accept hydrogen bonds would suggest at least moderate solubility of HHBr. The use of DMF in the recrystallization of HHBr during its synthesis indicates its utility as a solvent for this compound.[1]

-

Non-Polar Solvents (e.g., Hexane, Toluene): Due to the high polarity and ionic nature of HHBr, its solubility in non-polar solvents is expected to be negligible. The energy required to break the strong intermolecular forces in the HHBr crystal lattice would not be compensated by the weak van der Waals forces that would form between the solute and a non-polar solvent.

Predicted Solubility Profile Summary

Based on the theoretical analysis, the following qualitative solubility profile for this compound can be predicted:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High to Very High | Strong hydrogen bonding and ion-dipole interactions. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Strong dipole-dipole interactions and hydrogen bond acceptance. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | Mismatch in polarity; weak solute-solvent interactions. |

Experimental Determination of Thermodynamic Solubility

To obtain precise, quantitative solubility data, a rigorous experimental approach is necessary. The saturation shake-flask method is widely regarded as the gold standard for determining equilibrium (thermodynamic) solubility due to its reliability.

Principle of the Shake-Flask Method

An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the solution is saturated with the solute. The concentration of the dissolved solute in the supernatant is then measured, which represents the thermodynamic solubility.

Causality Behind Experimental Choices

-

Use of Excess Solid: Ensures that the solution becomes saturated and that an equilibrium between the dissolved and undissolved solid is established.

-

Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results. For pharmaceutical applications, temperatures such as 25 °C (room temperature) and 37 °C (physiological temperature) are often relevant.

-

Sufficient Equilibration Time: The time required to reach equilibrium can vary depending on the compound and the solvent. It is essential to determine this time experimentally by taking samples at different time points until the concentration of the dissolved solute remains constant. Equilibration can often be achieved within 36 hours.

-

Agitation: Continuous agitation facilitates the dissolution process and ensures a homogenous suspension of the solid particles.

-

Phase Separation: After equilibration, it is critical to separate the undissolved solid from the saturated solution without altering the equilibrium (e.g., by temperature changes). Filtration or centrifugation are common methods.

-

Accurate Quantification: The concentration of the solute in the saturated solution must be determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

Detailed Step-by-Step Protocol

This protocol outlines the equilibrium solubility assay using the shake-flask method.

-

This compound (solid form)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS), methanol, ethanol, DMSO, DMF)

-

Vials with screw caps

-

Orbital shaker or incubator shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks, pipettes, and tips

-

Analytical balance

-

HPLC with a UV detector or a UV-Vis spectrophotometer

-

pH meter (for aqueous solutions)

Caption: Experimental workflow for determining the thermodynamic solubility of this compound.

-

Preparation:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a vial. A starting point could be 10-20 mg.

-

Add a precise volume (e.g., 1-2 mL) of the desired solvent to the vial.

-

Prepare at least three replicate samples for each solvent.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined time (e.g., 48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After incubation, remove the vials and allow them to stand briefly to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant. To ensure complete removal of undissolved solids, either:

-

Centrifuge the vials at high speed and then sample the supernatant.

-

Filter the solution using a syringe filter (e.g., 0.22 µm or 0.45 µm PVDF or PTFE) into a clean vial. Discard the first few drops of the filtrate to avoid any adsorption effects from the filter membrane.

-

-

-

Quantification:

-

Accurately dilute the clear supernatant with an appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

A standard calibration curve should be prepared using known concentrations of the compound.

-

-

Calculation:

-

Calculate the concentration of the undiluted supernatant by multiplying the measured concentration by the dilution factor.

-

The average concentration from the replicate samples is the thermodynamic solubility of this compound in that solvent at the specified temperature. Express the results in appropriate units (e.g., mg/mL, µg/mL, or mol/L).

-

Analytical Method Considerations

-

HPLC: A reversed-phase HPLC method with a C18 column and a mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often suitable for polar compounds like HHBr.[4] Detection is typically performed using a UV detector at a wavelength where the compound has maximum absorbance.

-

UV-Vis Spectrophotometry: This method can be simpler but may be less specific than HPLC. A wavelength of maximum absorbance (λmax) for HHBr should be determined. The presence of impurities that also absorb at this wavelength can interfere with the measurement. For some hydrazine compounds, derivatization can be used to produce a colored product that can be quantified in the visible range.[5]

Safety and Handling

According to its Safety Data Sheet (SDS), this compound can cause skin and serious eye irritation.[1] As with any hydrazine-containing compound, it should be handled with care due to potential toxicity.[1] Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety goggles) and working in a well-ventilated fume hood, are mandatory.

Conclusion

References

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2011). Good laboratory practice of equilibrium solubility measurement. Acta Pharmaceutica Hungarica, 81(1), 18-28.

-

Solubility of Things. (n.d.). Hydrazine. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydrazines. Retrieved from [Link]

-

PubChem. (n.d.). Hydrazine. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). The Lower Aliphatic Derivatives of Hydrazine. Retrieved from [Link]

-

Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

-

LabOnline. (2021). Solubility factors when choosing a solvent. Retrieved from [Link]

-

ResearchGate. (2015). What are the important factors to select the solvent? Retrieved from [Link]

-

ACS Publications. (n.d.). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Retrieved from [Link]

-

PubMed. (2007). Imidazoline and its derivatives: an overview. Retrieved from [Link]

-

PubChem. (n.d.). Imidazole. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Hydrobromide – Knowledge and References. Retrieved from [Link]

-

CrystEngComm. (2025). Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect. Retrieved from [Link]

-

NICEATM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds? Retrieved from [Link]

-

JoVE. (2020). Solubility. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Determining Hydrazine in Wastewater by UV/Vis Spectroscopy. Retrieved from [Link]

-

RASĀYAN Journal of Chemistry. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. Retrieved from [Link]

-

SciSpace. (n.d.). Chemical derivatization methodologies for uv-visible spectrophotometric determination of pharmaceuticals. Retrieved from [Link]

-

World Health Organization. (n.d.). Good laboratory practice (GLP). Retrieved from [Link]

-

USP-NF. (2016). <1236> Solubility Measurements. Retrieved from [Link]

Sources